Cas no 40611-79-8 (Methyl 4-formyl-1H-pyrrole-2-carboxylate)
Methyl 4-formyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-formyl-1H-pyrrole-2-carboxylate
- 1H-Pyrrole-2-carboxylic acid, 4-formyl-, methyl ester
- 4-Formylpyrrole-2-carboxylic acid methyl ester
- 2-Carbomethoxypyrrole-4-carboxaldehyde
- AKOS005071900
- InChI=1/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H
- MFCD02179575
- A825194
- 1H-Pyrrole-2-carboxylicacid,4-formyl-,methylester(9CI)
- MIBDQVZPRVDXQP-UHFFFAOYSA-N
- 40611-79-8
- SCHEMBL1003723
- Z1198159855
- FT-0680856
- J-522349
- SB62444
- CS-0099218
- SY064965
- methyl 4-methanoyl-1H-pyrrole-2-carboxylate
- methyl 4-formylpyrrole-2-carboxylate
- EN300-103273
- BC-0808
- Methyl4-Formyl-1H-pyrrole-2-carboxylate
- 4-formyl-1H-pyrrole-2-carboxylic acid methyl ester
- DTXSID60348718
- AMY29066
- DB-070058
- DTXCID00299790
-
- MDL: MFCD02179575
- Inchi: 1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3
- InChI Key: MIBDQVZPRVDXQP-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(C=O)=CN1)=O
Computed Properties
- Exact Mass: 153.04300
- Monoisotopic Mass: 153.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.2A^2
- XLogP3: 0.4
Experimental Properties
- Density: 1.305
- Melting Point: 124-125°
- Boiling Point: 328.5°Cat760mmHg
- Flash Point: 152.4°C
- PSA: 59.16000
- LogP: 0.61380
Methyl 4-formyl-1H-pyrrole-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-formyl-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F12024-1g |
Methyl 4-formyl-1H-pyrrole-2-carboxylate |
40611-79-8 | 98% | 1g |
2078.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F12024-5g |
Methyl 4-formyl-1H-pyrrole-2-carboxylate |
40611-79-8 | 98% | 5g |
8316.0CNY | 2021-08-05 | |
| Frontier Specialty Chemicals | F12024-1 g |
4-Formylpyrrole-2-carboxylic acid methyl ester |
40611-79-8 | 1g |
$ 63.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | F12024-5 g |
4-Formylpyrrole-2-carboxylic acid methyl ester |
40611-79-8 | 5g |
$ 210.00 | 2022-11-04 | ||
| Fluorochem | 209125-250mg |
Methyl 4-formyl-1H-pyrrole-2-carboxylate |
40611-79-8 | 95% | 250mg |
£65.00 | 2022-03-01 | |
| Fluorochem | 209125-1g |
Methyl 4-formyl-1H-pyrrole-2-carboxylate |
40611-79-8 | 95% | 1g |
£129.00 | 2022-03-01 | |
| Fluorochem | 209125-5g |
Methyl 4-formyl-1H-pyrrole-2-carboxylate |
40611-79-8 | 95% | 5g |
£439.00 | 2022-03-01 | |
| Fluorochem | 209125-10g |
Methyl 4-formyl-1H-pyrrole-2-carboxylate |
40611-79-8 | 95% | 10g |
£725.00 | 2022-03-01 | |
| Chemenu | CM198511-100mg |
Methyl 4-formyl-1H-pyrrole-2-carboxylate |
40611-79-8 | 95%+ | 100mg |
$52 | 2021-08-05 | |
| Chemenu | CM198511-250mg |
Methyl 4-formyl-1H-pyrrole-2-carboxylate |
40611-79-8 | 95%+ | 250mg |
$71 | 2021-08-05 |
Methyl 4-formyl-1H-pyrrole-2-carboxylate Suppliers
Methyl 4-formyl-1H-pyrrole-2-carboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Methyl 4-formyl-1H-pyrrole-2-carboxylate
Recent Advances in the Application of Methyl 4-formyl-1H-pyrrole-2-carboxylate (CAS: 40611-79-8) in Chemical Biology and Pharmaceutical Research
Methyl 4-formyl-1H-pyrrole-2-carboxylate (CAS: 40611-79-8) is a versatile pyrrole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and reactivity. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including heterocyclic compounds with potential therapeutic applications. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes for bioimaging.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized Methyl 4-formyl-1H-pyrrole-2-carboxylate as a starting material to develop a series of pyrrole[2,3-d]pyrimidine derivatives showing promising activity against B-cell malignancies. The aldehyde functionality at the 4-position proved crucial for subsequent Schiff base formation and structure-activity relationship optimization.
In antimicrobial research, a team from the University of Tokyo recently reported (2024, Bioorganic Chemistry) the synthesis of new pyrrole-azole hybrids using 40611-79-8 as a precursor. These compounds exhibited potent activity against drug-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. The study highlighted the importance of the formyl group for hydrogen bonding interactions with bacterial target proteins.
The compound's photophysical properties have also been exploited in bioimaging applications. A Nature Communications paper (2023) described its use in developing turn-on fluorescent probes for detecting cellular oxidative stress. The researchers modified the carboxylate moiety to create water-soluble derivatives that selectively react with reactive oxygen species, producing a strong fluorescence signal at 520 nm.
From a synthetic chemistry perspective, recent advancements (2024, Organic Letters) have focused on developing more efficient routes to produce 40611-79-8. A novel one-pot synthesis method achieved 85% yield under mild conditions, significantly improving upon traditional approaches that required multiple steps and harsh reagents. This development is expected to facilitate broader adoption of the compound in medicinal chemistry programs.
Ongoing clinical trials (Phase I/II) are investigating several drug candidates derived from Methyl 4-formyl-1H-pyrrole-2-carboxylate, particularly in oncology and infectious disease applications. Preliminary results suggest good tolerability profiles, though comprehensive efficacy data remain pending. The compound's versatility continues to inspire new research directions, with recent computational studies predicting additional therapeutic targets for its derivatives.
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